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Introduction
HH0043 is a novel, potent, and orally bioavailable small molecule inhibitor of Son of Sevenless

1 (SOS1).[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role

in the activation of KRAS by catalyzing the exchange of GDP for GTP.[1] By inhibiting the

interaction between SOS1 and KRAS, HH0043 presents a promising therapeutic strategy for

cancers driven by KRAS mutations. This document provides a comprehensive overview of the

preclinical pharmacokinetics and pharmacodynamics of HH0043, based on currently available

data.

Mechanism of Action
HH0043 functions by disrupting the protein-protein interaction between SOS1 and KRAS. This

inhibition prevents the SOS1-mediated conversion of inactive KRAS-GDP to its active GTP-

bound state, thereby attenuating downstream signaling through pathways such as the MAPK

cascade (RAF-MEK-ERK). The inhibition of this pathway leads to reduced cell proliferation in

KRAS-mutant cancer cells. HH0043 has demonstrated potent activity in biochemical assays

with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[4]

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15611708?utm_src=pdf-interest
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181497/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00741
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01949
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181497/
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://www.benchchem.com/product/b15611708?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signaling

Cell Membrane Downstream CascadeGrowth Factor
Receptor

SOS1

activates

KRAS-GDP
(Inactive)

catalyzes exchange KRAS-GTP
(Active) RAF MEK ERK p-ERK Cell Proliferation

HH0043
inhibits

Click to download full resolution via product page

Caption: The SOS1-KRAS signaling pathway and the inhibitory action of HH0043.

Pharmacokinetics
HH0043 has been characterized as having a favorable drug metabolism and pharmacokinetics

(DMPK) profile.[1] In vitro studies have provided key data on its plasma protein binding and

potential for drug-drug interactions.

In Vitro Pharmacokinetics
Parameter Species Value

Plasma Protein Binding (fu, %) Mouse 6.75%

Rat 5.29%

Dog 5.45%

Human 4.81%

CYP Inhibition (IC50, μM) 1A2 17.50

2C9 5.69

2C19 3.16

2D6 11.10

3A4-M >50

hERG Inhibition (IC50, μM) 2.45
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Pharmacodynamics
The pharmacodynamic effects of HH0043 have been evaluated in both in vitro cellular assays

and in vivo tumor xenograft models.

In Vitro Cellular Potency
In a 3D proliferative assay using the KRAS G12C-mutated human non-small cell lung cancer

cell line NCI-H358, HH0043 demonstrated potent anti-proliferative activity.

Cell Line Assay Type Parameter HH0043
BI-3406
(Comparator)

NCI-H358 3D Proliferation IC50 90 nM 322 nM

As shown, HH0043 was found to be approximately 3 to 4 times more potent than the

comparator SOS1 inhibitor, BI-3406, in this cellular context.[1]

In Vivo Antitumor Efficacy
The in vivo efficacy of HH0043 was assessed in a xenograft model using the same NCI-H358

cell line.

Animal Model Treatment Dosing Duration Result (TGI)

Subcutaneous

NCI-H358

Xenograft in

Mice

HH0043
50 mg/kg, oral,

twice daily
28 days 76%

BI-3406
50 mg/kg, oral,

twice daily
28 days 49%

Oral administration of HH0043 led to a significant tumor growth inhibition of 76%, which was

superior to the 49% inhibition observed with BI-3406 at the same dose.[1][2][3] Importantly, no

obvious body weight loss was observed in the mice treated with HH0043.[1]
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In Vivo Target Engagement
A pharmacokinetics/pharmacodynamics (PK/PD) study was conducted on day 28 of the in vivo

efficacy study to assess the effect of HH0043 on the downstream signaling pathway in the

tumor tissue. The results demonstrated that HH0043 effectively inhibited the phosphorylation of

ERK (p-ERK) in vivo. This inhibition was more potent and durable compared to that of BI-3406,

with sustained p-ERK modulation observed at both 2 and 24 hours post-dose.[1]

Experimental Protocols
In Vitro Pharmacokinetics
Detailed methodologies for the in vitro pharmacokinetic assays are described in the

supplementary information of the primary publication. The following is a summary of the likely

procedures.

Plasma Protein Binding: Equilibrium dialysis is a standard method used to determine the

fraction of a drug that is unbound in plasma.

CYP Inhibition: The potential for HH0043 to inhibit major cytochrome P450 enzymes is

typically evaluated using human liver microsomes and specific probe substrates for each

CYP isoform.

hERG Inhibition: The potential for cardiac liability is assessed through an in vitro hERG

inhibition assay, often using patch-clamp electrophysiology on cells expressing the hERG

channel.

In Vivo Efficacy and PK/PD Study
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Caption: Workflow for the in vivo xenograft efficacy and PK/PD study.
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The in vivo study was conducted using a subcutaneous xenograft model with the NCI-H358

human lung cancer cell line in mice. After tumor establishment, the animals were treated orally

with HH0043 or a comparator twice daily for 28 days. Tumor volume and body weight were

monitored throughout the study. For the PK/PD analysis, tumor samples were collected at

specified time points after the final dose on day 28 to measure the levels of p-ERK, likely by

Western blot.

Conclusion
HH0043 is a potent SOS1 inhibitor with a promising preclinical profile. It demonstrates superior

in vitro potency and in vivo antitumor efficacy compared to other known SOS1 inhibitors. Its

favorable pharmacokinetic properties and significant in vivo target engagement, as evidenced

by sustained p-ERK inhibition, support its continued development as a potential therapeutic for

KRAS-driven cancers. Further studies are warranted to fully elucidate its clinical potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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